molecular formula C6H12O2 B14732614 2,4,4-Trimethyl-1,3-dioxolane CAS No. 5660-69-5

2,4,4-Trimethyl-1,3-dioxolane

Cat. No.: B14732614
CAS No.: 5660-69-5
M. Wt: 116.16 g/mol
InChI Key: LCOIDVFVHWYYQF-UHFFFAOYSA-N
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Description

2,4,4-Trimethyl-1,3-dioxolane is an organic compound with the molecular formula C6H12O2. It is a member of the dioxolane family, characterized by a five-membered ring containing two oxygen atoms. This compound is known for its stability and versatility in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4,4-Trimethyl-1,3-dioxolane can be synthesized through the cyclization of 1,2-propylene oxide and acetone in the presence of a catalyst. The catalyst typically used is a combination of ionic liquid 1-alkyl-3-methylimidazolium salt and anhydrous zinc chloride . This method is advantageous due to its high catalytic efficiency and reduced environmental impact compared to traditional methods.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The catalyst recycling and reutilization are also considered to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2,4,4-Trimethyl-1,3-dioxolane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: It can be reduced to yield alcohols.

    Substitution: It participates in substitution reactions where one of the hydrogen atoms is replaced by another functional group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and acids.

Major Products

Scientific Research Applications

2,4,4-Trimethyl-1,3-dioxolane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4,4-Trimethyl-1,3-dioxolane involves its interaction with various molecular targets. In biological systems, it can act as a ligand for specific enzymes, altering their activity and influencing metabolic pathways. In chemical reactions, its stability and reactivity are attributed to the presence of the dioxolane ring, which can undergo ring-opening and other transformations under appropriate conditions .

Comparison with Similar Compounds

Similar Compounds

    1,3-Dioxolane: A simpler dioxolane compound with similar reactivity but without the methyl substitutions.

    2,2,4-Trimethyl-1,3-dioxane: A six-membered ring analog with different physical and chemical properties.

Uniqueness

2,4,4-Trimethyl-1,3-dioxolane is unique due to its specific substitution pattern, which imparts distinct stability and reactivity compared to other dioxolanes. Its methyl groups provide steric hindrance, influencing its behavior in various chemical reactions .

Properties

CAS No.

5660-69-5

Molecular Formula

C6H12O2

Molecular Weight

116.16 g/mol

IUPAC Name

2,4,4-trimethyl-1,3-dioxolane

InChI

InChI=1S/C6H12O2/c1-5-7-4-6(2,3)8-5/h5H,4H2,1-3H3

InChI Key

LCOIDVFVHWYYQF-UHFFFAOYSA-N

Canonical SMILES

CC1OCC(O1)(C)C

Origin of Product

United States

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